molecular formula C24H24N4OS B2415811 1-(4-Benzylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone CAS No. 897458-92-3

1-(4-Benzylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone

Cat. No.: B2415811
CAS No.: 897458-92-3
M. Wt: 416.54
InChI Key: MMGIVIQCYKBKRA-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone typically involves multi-step organic reactions. The process often starts with the preparation of the imidazo[2,1-b]thiazole core, followed by the introduction of the piperazine ring and the benzyl group. Common reagents used in these steps include various halogenated compounds, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more economically viable.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Benzylpiperazin-1-yl)-2-(4-phenylimidazo[2,1-b]thiazol-3-yl)ethanone
  • 1-(4-Benzylpiperazin-1-yl)-2-(5-phenylimidazo[2,1-b]thiazol-3-yl)ethanone

Uniqueness

1-(4-Benzylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4OS/c29-23(27-13-11-26(12-14-27)16-19-7-3-1-4-8-19)15-21-18-30-24-25-22(17-28(21)24)20-9-5-2-6-10-20/h1-10,17-18H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGIVIQCYKBKRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CSC4=NC(=CN34)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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